2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one
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Overview
Description
2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring with an indazole moiety, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester, the pyrimidine ring can be constructed through a cyclization reaction involving urea or thiourea under acidic or basic conditions.
Indazole Ring Formation: The indazole ring can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Coupling of Rings: The final step involves coupling the pyrimidine and indazole rings, which can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain or the indazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine and indazole rings might facilitate binding to nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-4-methyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one
- 2-(6-oxo-4-ethyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one
Uniqueness
Compared to similar compounds, 2-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one may exhibit unique properties due to the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-5-9-8-12(19)16-14(15-9)18-13(20)10-6-3-4-7-11(10)17-18/h8,17H,2-7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVKLMHBMTFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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